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H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH

BACE1 kinetics Alzheimer's disease wild-type vs. Swedish mutant APP substrate

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH (single-letter code SEVKMDAEFR, CAS 252256-37-4) is a synthetic decapeptide corresponding to amino acid residues 667–676 of the wild-type amyloid precursor protein (APP770) β-secretase cleavage site. Also designated Beta-Secretase Substrate III or APP770 (667-676), this peptide spans the BACE1 cleavage site between Met and Asp residues, yielding SEVKM and DAEFR fragments upon hydrolysis.

Molecular Formula C51H82N14O18S
Molecular Weight 1211.3 g/mol
CAS No. 252256-37-4
Cat. No. B3028636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH
CAS252256-37-4
Molecular FormulaC51H82N14O18S
Molecular Weight1211.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C51H82N14O18S/c1-26(2)40(65-46(78)32(16-18-38(69)70)59-42(74)29(53)25-66)49(81)61-30(13-8-9-20-52)43(75)60-33(19-22-84-4)45(77)64-36(24-39(71)72)47(79)57-27(3)41(73)58-31(15-17-37(67)68)44(76)63-35(23-28-11-6-5-7-12-28)48(80)62-34(50(82)83)14-10-21-56-51(54)55/h5-7,11-12,26-27,29-36,40,66H,8-10,13-25,52-53H2,1-4H3,(H,57,79)(H,58,73)(H,59,74)(H,60,75)(H,61,81)(H,62,80)(H,63,76)(H,64,77)(H,65,78)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1
InChIKeyBLKDQJZDKNYVBO-MWHZAZASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH (CAS 252256-37-4): Wild-Type APP β-Secretase Substrate for Alzheimer's Research Procurement


H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH (single-letter code SEVKMDAEFR, CAS 252256-37-4) is a synthetic decapeptide corresponding to amino acid residues 667–676 of the wild-type amyloid precursor protein (APP770) β-secretase cleavage site [1]. Also designated Beta-Secretase Substrate III or APP770 (667-676), this peptide spans the BACE1 cleavage site between Met and Asp residues, yielding SEVKM and DAEFR fragments upon hydrolysis [2]. With a molecular formula of C₅₁H₈₂N₁₄O₁₈S and a molecular weight of 1,211.3 g/mol, the compound is routinely supplied as a lyophilized trifluoroacetate salt soluble in DMSO, stored at ≤−10 °C to −20 °C [3]. Its primary utility lies in biochemical assays measuring β-secretase (BACE1, EC 3.4.23.46) and related aspartic protease activities, serving as the physiologically relevant wild-type reference substrate distinct from the commonly used Swedish-mutant variant [2].

Why SEVKMDAEFR Cannot Be Replaced by Swedish-Mutant or Extended APP Substrates in Quantitative β-Secretase Assays


Although several APP-derived decapeptide substrates share the core DAEFR recognition motif, single or double amino acid substitutions at the P2–P1 positions produce dramatic kinetic divergence that precludes interchangeable use. The wild-type substrate SEVKMDAEFR (KM↓DA) is cleaved by BACE1 with a catalytic efficiency (kcat/Km) of only ~47–53 M⁻¹s⁻¹, whereas the Swedish familial AD mutant SEVNLDAEFR (NL↓DA) exhibits a kcat/Km of 3,310 M⁻¹s⁻¹—a 71-fold enhancement driven primarily by a 10-fold increase in kcat [1][2]. Similarly, extending the sequence from 10 to 14 residues (EEISEVKMDAEFRG) nearly doubles the kcat/Km from 53.3 to 95 M⁻¹s⁻¹ [3]. Even alternative BACE1 substrates identified through screening, such as VVEVDA↓AVTP, show a 7-fold lower Km and 2-fold higher kcat compared with the wild-type decapeptide [1]. These quantitative gaps mean that substituting any of these analogs for SEVKMDAEFR will yield non-comparable kinetic readouts, potentially masking inhibitor efficacy or generating false-negative results in drug screening campaigns targeting the physiologically relevant wild-type enzyme-substrate pair. The evidence below details each differential dimension with explicit comparator data and assay conditions.

Quantitative Differentiation Evidence for H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH Versus Key Analogs


BACE1 Catalytic Efficiency: Wild-Type SEVKMDAEFR vs. Swedish Mutant SEVNLDAEFR (71-Fold Difference in kcat/Km)

In a purified BACE1 assay system at pH 3.8 and 37°C, the wild-type substrate SEVKMDAEFR yields a catalytic efficiency (kcat/Km) of 46.6 M⁻¹s⁻¹, representing the physiologically slow processing rate of the β-secretase site found in the majority of sporadic Alzheimer's disease patients [1]. The Swedish familial AD double-mutant SEVNLDAEFR (Lys670→Asn, Met671→Leu) is cleaved by the same BACE1 preparation with a kcat/Km of 3,310 M⁻¹s⁻¹, a 71-fold increase driven primarily by a 10-fold higher kcat (0.02 vs. 0.002 s⁻¹) despite similar Km values (9 vs. 7 µM) [1][2]. This quantitative divergence is decisive: SEVKMDAEFR is the only commercially available decapeptide that faithfully models the slow-turnover wild-type APP processing pathway, making it irreplaceable for inhibitor screening programs aimed at the non-familial AD population.

BACE1 kinetics Alzheimer's disease wild-type vs. Swedish mutant APP substrate

Peptide Length Dependence: 10-mer SEVKMDAEFR vs. 14-mer EEISEVKMDAEFRG (1.8-Fold Difference in kcat/Km)

Extending the wild-type sequence by four N-terminal residues (EEIS) to generate the 14-mer EEISEVKMDAEFRG increases BACE1 catalytic efficiency from 53.3 to 95 M⁻¹s⁻¹—a 1.8-fold enhancement—as determined under identical assay conditions [1]. This demonstrates that residues outside the immediate P4–P4' cleavage region contribute to substrate recognition by BACE1, consistent with the extended substrate binding site of this aspartic protease [2]. The shorter 10-mer SEVKMDAEFR therefore provides a more focused probe of the minimal β-secretase recognition motif, avoiding kinetic contributions from remote flanking residues that may confound structure–activity relationship interpretation.

substrate length effect BACE1 kinetics APP processing

Substrate Selectivity: SEVKMDAEFR vs. Alternative BACE1 Substrate VVEVDA/AVTP (7-Fold Km Difference)

A serendipitously identified BACE1 substrate, VVEVDA↓AVTP, exhibits a Km of 1 µM and kcat of 0.004 s⁻¹, compared with Km = 7 µM and kcat = 0.002 s⁻¹ for SEVKMDAEFR measured in the same study [1]. Although the catalytic efficiency (kcat/Km ≈ 4,000 vs. ~286 M⁻¹s⁻¹) favors the alternative substrate by ~14-fold, SEVKMDAEFR remains the only substrate that recapitulates the authentic APP β-secretase site sequence. Researchers selecting VVEVDA/AVTP for high-throughput screening will detect inhibitors of a non-physiological substrate–enzyme interaction, risking poor translation to cellular APP processing assays where the native SEVKMDAEFR sequence governs cleavage.

BACE1 substrate selectivity alternative substrates kinetic profiling

Protease Discrimination: BACE1 vs. Cathepsin D Processing of SEVKMDAEFR (1.6-Fold kcat/Km Difference)

Cathepsin D, a lysosomal aspartic protease proposed as an alternative β-secretase candidate, cleaves SEVKMDAEFR with a kcat/Km of 29.5 M⁻¹s⁻¹, compared with 46.6 M⁻¹s⁻¹ for BACE1—a 1.6-fold selectivity window favoring BACE1 [1]. Although both enzymes process the wild-type site slowly, their differential sensitivity to pepstatin A (cathepsin D is inhibited; BACE1 is resistant) allows SEVKMDAEFR to serve as a dual-enzyme discrimination probe in brain extract assays [2]. By contrast, the Swedish-mutant substrate SEVNLDAEFR is cleaved by cathepsin D with kcat/Km = 5,300 M⁻¹s⁻¹ (vs. 3,310 for BACE1), reversing the selectivity pattern [1]. Thus, SEVKMDAEFR uniquely maintains BACE1-preferred cleavage among the aspartic proteases relevant to cerebral Aβ generation.

BACE1 vs. cathepsin D enzyme selectivity β-secretase candidate validation

Label-Free vs. FRET-Labeled Substrate: SEVKMDAEFR Enables Orthogonal Endpoint Detection for Inhibitor Validation

The unlabeled SEVKMDAEFR peptide allows direct quantification of BACE1 cleavage products (SEVKM and DAEFR fragments) by HPLC or mass spectrometry, providing an endpoint assay orthogonal to the widely used FRET substrates (e.g., Mca-SEVKMDAEFRK(Dnp)RR-amide, CAS 1802078-33-6) that rely on continuous fluorescence monitoring [1]. While the FRET substrate enables real-time kinetic readout with Z'-factor suitability for HTS, its Mca and Dnp modifications add 749 Da to the molecular weight and flank the cleavage site with non-native residues (K(Dnp)RR), which can sterically or electronically alter inhibitor binding . The unlabeled decapeptide avoids these artifacts, serving as a critical confirmatory assay to eliminate false-positive hits arising from compound interference with the fluorophore-quencher pair rather than genuine BACE1 inhibition [1].

label-free assay FRET substrate orthogonal screening BACE1 inhibitor validation

Optimal Procurement Scenarios for H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH Based on Differentiated Evidence


Wild-Type BACE1 Inhibitor Screening for Sporadic Alzheimer's Disease Drug Discovery

SEVKMDAEFR is the only commercially available substrate that reproduces the intrinsically slow BACE1 cleavage kinetics (kcat/Km = 46.6–53.3 M⁻¹s⁻¹) of the wild-type APP β-secretase site found in >99% of Alzheimer's patients . Pharmaceutical screening campaigns should use this substrate as the primary biochemical assay readout because the 71-fold more efficient Swedish mutant SEVNLDAEFR (kcat/Km = 3,310 M⁻¹s⁻¹) will systematically underestimate inhibitor IC₅₀ values relative to the wild-type enzyme–substrate pair . For hit-to-lead optimization, orthogonal confirmation using the unlabeled peptide with HPLC/MS endpoint detection eliminates fluorescence interference artifacts common to FRET-based HTS formats .

Discriminating BACE1 Activity from Cathepsin D in Brain Tissue Homogenates

When assaying β-secretase activity in human or rodent brain extracts, SEVKMDAEFR provides a critical selectivity advantage: BACE1 cleaves this wild-type substrate with 1.6-fold higher catalytic efficiency than cathepsin D (46.6 vs. 29.5 M⁻¹s⁻¹), whereas the Swedish mutant SEVNLDAEFR reverses this preference (cathepsin D: 5,300 vs. BACE1: 3,310 M⁻¹s⁻¹) . Combined with differential pepstatin A sensitivity (cathepsin D inhibited, BACE1 resistant), SEVKMDAEFR enables researchers to deconvolute the contributions of these two aspartic proteases to total cerebral β-site cleavage . Given that cathepsin D is ~280-fold more abundant than BACE1 in human brain, substrate-level discrimination is essential for accurate enzyme activity attribution .

Structure–Activity Relationship (SAR) Studies of the Minimal BACE1 Cleavage Motif

The 10-residue SEVKMDAEFR defines the minimal BACE1 recognition epitope of APP, as evidenced by the 1.8-fold lower kcat/Km compared with the 14-mer EEISEVKMDAEFRG (53.3 vs. 95 M⁻¹s⁻¹) . Medicinal chemistry teams mapping inhibitor-binding determinants to the catalytic pocket should use the 10-mer rather than the 14-mer to avoid kinetic contributions from the Glu-Glu-Ile-Ser N-terminal extension that occupies BACE1 exosites outside the S4–S4′ subsites . Systematic alanine-scanning or residue-substitution studies built on the SEVKMDAEFR scaffold reported in the primary literature provide a direct structural framework for interpreting mutagenesis data .

Orthogonal Confirmatory Assays in BACE1 Inhibitor Development Pipelines

All BACE1 inhibitor programs relying on Mca-SEVKMDAEFRK(Dnp)RR-amide FRET substrates for primary HTS should procure the unlabeled SEVKMDAEFR (CAS 252256-37-4) as a chemically distinct orthogonal assay reagent . The FRET substrate adds a C-terminal Lys(Dnp)-Arg-Arg tripeptide extension and an N-terminal Mca fluorophore (combined MW increase of ~749 Da), which can alter inhibitor-binding kinetics or generate compound interference through fluorophore/quencher interactions . Running parallel endpoint assays with the unlabeled decapeptide—quantifying SEVKM/DAEFR product peaks by HPLC (≥95% purity by peak area )—eliminates false positives and confirms that lead compounds directly inhibit BACE1 proteolytic activity rather than the fluorescence reporter system .

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